![molecular formula C12H13N3O2 B2757451 Methyl 2-(3-amino-5-phenylpyrazol-1-yl)acetate CAS No. 2248357-68-6](/img/structure/B2757451.png)
Methyl 2-(3-amino-5-phenylpyrazol-1-yl)acetate
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Description
Synthesis Analysis
There are several studies on the synthesis of related compounds. For instance, a study on the synthesis of some hydrazine-coupled pyrazoles, which are known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities . Another study discussed the synthesis of herbicide candidates containing 3-Methyl-1H-pyrazol-5-yl .Chemical Reactions Analysis
While specific chemical reactions involving “Methyl 2-(3-amino-5-phenylpyrazol-1-yl)acetate” are not available, related compounds have been studied. For example, hydrazine-coupled pyrazoles were synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques . Another study showed that compounds containing 3-methyl-1H-pyrazol-5-yl had an excellent inhibition effect on barnyard grass in a greenhouse experiment .Future Directions
While specific future directions for “Methyl 2-(3-amino-5-phenylpyrazol-1-yl)acetate” are not available, research on related compounds suggests potential applications in various fields. For instance, a study suggests that methyl indole-3-acetate holds potential applications in anti-inflammatory and anti-aging treatments .
properties
IUPAC Name |
methyl 2-(3-amino-5-phenylpyrazol-1-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-17-12(16)8-15-10(7-11(13)14-15)9-5-3-2-4-6-9/h2-7H,8H2,1H3,(H2,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZKUKLVEUMQWJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C(=CC(=N1)N)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(3-amino-5-phenylpyrazol-1-yl)acetate |
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